molecular formula C22H15N3O2S B2359312 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 476641-84-6

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2359312
CAS No.: 476641-84-6
M. Wt: 385.44
InChI Key: OMUPWONWQOEVAM-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and benzamide groups

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others.

Pharmacokinetics

Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Thiazole and imidazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

Additionally, the compound’s solubility properties can influence its distribution within the body and its ability to reach its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium complexes, acetic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUPWONWQOEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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